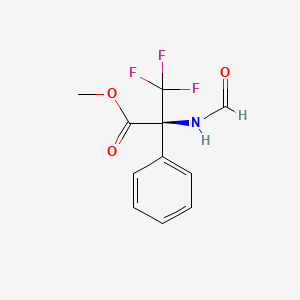

Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate

Description

BenchChem offers high-quality Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2S)-3,3,3-trifluoro-2-formamido-2-phenylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO3/c1-18-9(17)10(15-7-16,11(12,13)14)8-5-3-2-4-6-8/h2-7H,1H3,(H,15,16)/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBFZBKZEKWBFJE-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)(C(F)(F)F)NC=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@](C1=CC=CC=C1)(C(F)(F)F)NC=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101139366 |

Source

|

| Record name | Benzeneacetic acid, α-(formylamino)-α-(trifluoromethyl)-, methyl ester, (αS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101139366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272755-50-6 |

Source

|

| Record name | Benzeneacetic acid, α-(formylamino)-α-(trifluoromethyl)-, methyl ester, (αS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1272755-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, α-(formylamino)-α-(trifluoromethyl)-, methyl ester, (αS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101139366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate: A Technical Guide

Executive Summary & Strategic Importance

The target molecule, Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate , represents a highly specialized class of

Specifically, the quaternary carbon at the

This guide details a robust, scalable synthetic route prioritizing chemical yield , operational safety , and purification efficiency .

Retrosynthetic Analysis

The construction of the sterically congested quaternary center is the primary synthetic challenge. Standard alkylation of enolates is often sluggish due to the electron-withdrawing nature of the

Strategic Disconnections

-

C–N Bond Formation: The amino group is introduced via nucleophilic attack of cyanide/amine on the ketone (Strecker).

-

Esterification: Conversion of the nitrile to the methyl ester.

-

N-Formylation: Late-stage protection of the hindered amine.

Figure 1: Retrosynthetic logic flow from target to commercially available trifluoroacetophenone.

Detailed Synthetic Protocol

The following protocol describes a scalable batch synthesis. For chiral applications, resolution of the intermediate amine via chiral HPLC or fractional crystallization with a chiral acid (e.g., tartaric acid) is recommended prior to formylation.

Phase 1: The Strecker Reaction (Synthesis of the -Amino Nitrile)

This step constructs the carbon skeleton and the quaternary center. We utilize a modified Strecker protocol using TMSCN (Trimethylsilyl cyanide) which is safer and easier to handle than gaseous HCN or NaCN/acid mixtures.

Reagents:

-

2,2,2-Trifluoroacetophenone (1.0 equiv)

-

Ammonia (7N in MeOH) or Ammonium Acetate (excess)

-

TMSCN (1.2 equiv)

-

Catalyst: Scandium Triflate (

) (1 mol%) or Iodine (

Protocol:

-

Setup: In a flame-dried round-bottom flask under Argon, dissolve 2,2,2-trifluoroacetophenone (10 mmol) in anhydrous Methanol (20 mL).

-

Amine Addition: Add 7N

in MeOH (30 mmol) and stir at -

Cyanation: Add the catalyst (

, 0.1 mmol) followed by the dropwise addition of TMSCN (12 mmol). -

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (stain with Ninhydrin; the nitrile amine will stain, though faintly due to sterics).

-

Workup: Quench with saturated

. Extract with Ethyl Acetate ( -

Yield Expectation: 85–92% of crude 2-amino-3,3,3-trifluoro-2-phenylpropanenitrile.

Phase 2: Acid Hydrolysis & Esterification (Pinner-Type)

Direct hydrolysis of sterically hindered

Reagents:

-

Crude Amino Nitrile (from Phase 1)

-

Conc.

or dry -

Methanol (anhydrous)

Protocol:

-

Solvation: Dissolve the crude nitrile in anhydrous Methanol (50 mL).

-

Acidification: Cool to

. Slowly bubble dry -

Reflux: Heat the mixture to reflux (

) for 24–48 hours. The -

Workup: Cool to room temperature. Carefully neutralize with saturated

(caution: gas evolution). Extract with DCM (Dichloromethane). -

Purification: The resulting amine ester is often an oil. Purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient).

-

Checkpoint: Confirm structure via

NMR (Methyl ester singlet ~3.7 ppm) and

Phase 3: N-Formylation

The final step installs the formyl group. Given the steric bulk of the

Reagents:

-

Methyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate (Intermediate)

-

Formic Acid (98%)

-

Acetic Anhydride

-

Base: Pyridine or

(optional, usually not needed with AFA)

Protocol:

-

Preparation of AFA: In a separate flask, mix Formic Acid (5 equiv) and Acetic Anhydride (2.5 equiv). Heat at

for 2 hours, then cool to room temperature. -

Formylation: Add the amino ester (1 equiv) dissolved in dry THF or DCM to the freshly prepared AFA solution at

. -

Stir: Allow to warm to room temperature and stir for 4–6 hours.

-

Quench: Evaporate volatiles under reduced pressure. Dissolve residue in EtOAc and wash with

-

Final Purification: Recrystallization (usually from Hexanes/EtOAc) or silica gel chromatography.

Quantitative Data Summary

| Parameter | Phase 1 (Strecker) | Phase 2 (Hydrolysis/Ester) | Phase 3 (Formylation) |

| Reagent | TMSCN, | Acetic Formic Anhydride | |

| Temperature | |||

| Time | 12–18 h | 24–48 h | 4–6 h |

| Typical Yield | 85–90% | 60–75% | 90–95% |

| Critical Hazard | Cyanide generation (trace) | Corrosive acid | Thermal instability of AFA |

| Purification | Extraction (usually sufficient) | Flash Column | Recrystallization |

Mechanistic Workflow (Graphviz)

The following diagram illustrates the reaction flow and the critical intermediate states.

Figure 2: Step-by-step reaction pathway focusing on intermediate transformations.

Process Safety & Troubleshooting (Self-Validating Systems)

To ensure Trustworthiness and Safety , the following control points must be observed:

Cyanide Management (Phase 1)

-

Risk: Although TMSCN is safer than NaCN, contact with moisture releases HCN.

-

Control: All rotary evaporator exhaust from Phase 1 must be vented into a bleach (

) scrubber to oxidize any liberated cyanide. -

Validation: Test the headspace with HCN colorimetric strips before opening the vessel.

Pinner Reaction Monitoring (Phase 2)

-

Issue: Incomplete hydrolysis is common due to the electron-withdrawing

group destabilizing the carbocation intermediate. -

Control: Monitor via IR spectroscopy. Disappearance of the Nitrile stretch (

) and appearance of the Carbonyl stretch (

Formylation Selectivity (Phase 3)

-

Issue: O-formylation vs N-formylation.

-

Control: The amino group is the better nucleophile, but if the reaction is run too hot, mixed anhydrides can form. Keep T <

. -

Validation:

NMR of the product should show a rotameric mixture for the formyl proton (

References

-

Strecker Synthesis with Fluorinated Ketones

-

General Synthesis of

-Trifluoromethyl Amino Acids: -

N-Formylation Protocols

- Title: A Remarkably Simple Protocol for the N-Formyl

- Source:Green Chemistry / ResearchG

- Context: Validates the use of formic acid deriv

-

URL:[Link]

-

Biocatalytic Alternatives (Advanced/Green Route)

Sources

- 1. rsc.org [rsc.org]

- 2. Novel synthesis of alpha-trifluoromethylated alpha-amino acid derivatives from gamma-hydroxy-alpha-fluoro-alpha-trifluoromethyl carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sas.rochester.edu [sas.rochester.edu]

Spectroscopic Characterization of Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate: A Predictive and Comparative Guide

Introduction

Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate is a fluorinated amino acid derivative of significant interest in medicinal chemistry and drug development. The incorporation of fluorine atoms can profoundly alter the physicochemical properties of parent molecules, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, the precise and unambiguous structural elucidation of such compounds is paramount. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate, based on a comparative analysis of structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals, offering predictive insights and robust experimental protocols for the characterization of this and similar novel fluorinated molecules.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate is expected to exhibit distinct signals corresponding to each proton in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the trifluoromethyl and formyl groups, as well as the ester moiety. Due to the presence of the formyl group, rotational isomers (rotamers) may be observed, leading to a doubling of some peaks.

Expected ¹H NMR Data (Predicted)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Notes |

| Phenyl-H | 7.20 - 7.40 | Multiplet | Aromatic protons of the phenyl ring. | |

| NH | ~8.30 and ~8.10 | Doublet (for each rotamer) | J ≈ 8 Hz | Amide proton, split by the α-proton. The two signals arise from the two rotamers of the formyl group. |

| α-H | ~4.90 | Multiplet | Methine proton, coupled to the NH proton and the β-protons. | |

| β-H | ~3.20 and ~3.10 | Multiplet | Diastereotopic methylene protons, coupled to the α-proton and each other. | |

| OCH₃ | ~3.70 | Singlet | Methyl ester protons. | |

| CHO | ~8.20 and ~8.00 | Singlet (for each rotamer) | Formyl proton, two distinct signals for the two rotamers. |

Causality Behind Predictions:

-

The chemical shifts for the phenylalanine backbone are predicted based on data for N-acetyl-L-phenylalanine methyl ester, which shows the α-H at ~4.44 ppm, β-H protons between 2.87-3.00 ppm, and the methyl ester protons at ~3.59 ppm in DMSO-d₆.[2]

-

The formyl proton is expected to appear as a singlet at a downfield chemical shift, typically above 8 ppm, as seen in N-formyl-glycine methyl ester.[3] The presence of rotamers is common for N-formyl groups, which would result in two distinct signals for the formyl proton and the amide proton.

-

The trifluoromethyl group is not expected to significantly shift the protons on the phenyl ring unless it is directly attached to it. Its primary influence will be observed in the ¹³C and ¹⁹F NMR spectra.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide crucial information about the carbon framework. The most notable feature will be the coupling between the trifluoromethyl carbons and the fluorine atoms (¹JCF, ²JCF, etc.), which will result in quartets for the CF₃ carbon and potentially smaller couplings for adjacent carbons.

Expected ¹³C NMR Data (Predicted)

| Carbon Assignment | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J) in Hz | Notes |

| C=O (ester) | ~171 | Singlet | ||

| C=O (amide) | ~161 | Singlet | ||

| Phenyl C (quaternary) | ~136 | Singlet | ||

| Phenyl CH | ~129, ~128, ~127 | Singlet | ||

| α-C | ~54 | Singlet | ||

| β-C | ~37 | Singlet | ||

| OCH₃ | ~52 | Singlet | ||

| CF₃ | ~124 | Quartet | ¹JCF ≈ 280-290 | The large one-bond C-F coupling constant is characteristic of a CF₃ group. |

Causality Behind Predictions:

-

The chemical shifts for the phenylalanine backbone carbons are estimated from data for N-acetyl-L-phenylalanine methyl ester, which shows the ester carbonyl at ~172 ppm, the amide carbonyl at ~169 ppm, the α-carbon at ~54 ppm, the β-carbon at ~37 ppm, and the methyl ester carbon at ~52 ppm in DMSO-d₆.[2]

-

The formyl carbonyl carbon is predicted based on data for N-formyl-L-phenylalanine, which shows this carbon at approximately 161 ppm.[4]

-

The trifluoromethyl group's carbon signal is expected to be a quartet due to coupling with the three fluorine atoms. The chemical shift and the large ¹JCF coupling constant are characteristic of trifluoromethylated aromatic compounds.

Predicted Infrared (IR) Spectroscopic Data

The IR spectrum will display characteristic absorption bands for the various functional groups present in the molecule.

Expected IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Functional Group | Vibration | Intensity |

| ~3300 | N-H | Stretching | Medium |

| 3100-3000 | C-H (aromatic) | Stretching | Medium-Weak |

| 3000-2850 | C-H (aliphatic) | Stretching | Medium-Weak |

| ~1740 | C=O (ester) | Stretching | Strong |

| ~1670 | C=O (amide I) | Stretching | Strong |

| ~1540 | N-H bend, C-N stretch | Amide II | Medium |

| 1600, 1495 | C=C | Aromatic ring stretching | Medium-Weak |

| 1300-1100 | C-F | Stretching | Strong |

| ~1200 | C-O (ester) | Stretching | Strong |

Causality Behind Predictions:

-

The N-H stretching vibration is expected around 3300 cm⁻¹.[5]

-

The ester carbonyl (C=O) stretch is typically found at a higher wavenumber (~1740 cm⁻¹) than the amide carbonyl (Amide I) stretch (~1670 cm⁻¹).[5]

-

The strong absorptions in the 1300-1100 cm⁻¹ region are characteristic of C-F stretching vibrations.[1]

-

Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.[6]

Predicted Mass Spectrometry (MS) Data

Electron ionization mass spectrometry (EI-MS) is expected to yield a molecular ion peak and several characteristic fragment ions.

Expected Mass Spectrometry Data (Predicted)

| m/z | Ion | Notes |

| [M]⁺ | Molecular Ion | The parent ion of Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate. |

| [M - OCH₃]⁺ | Loss of the methoxy radical from the ester. | |

| [M - COOCH₃]⁺ | Loss of the carbomethoxy group. | |

| [M - CF₃]⁺ | Loss of the trifluoromethyl radical. | |

| [PhCH₂]⁺ (m/z 91) | Tropylium ion | A common and stable fragment from phenylalanine derivatives. |

| [M - PhCH₂]⁺ | Loss of the benzyl group. |

Fragmentation Pathway Rationale:

The fragmentation of amino acid esters typically involves the loss of the ester group and side-chain fragmentation. For phenylalanine derivatives, the formation of the stable tropylium ion (m/z 91) is a very common fragmentation pathway. The presence of the trifluoromethyl and N-formyl groups will also influence the fragmentation, and fragments corresponding to the loss of these groups are expected.

Experimental Protocols

To obtain high-quality spectroscopic data for Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate, the following general protocols are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube.

-

Instrumentation : Use a high-field NMR spectrometer (400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-2 s, 16-64 scans.

-

To confirm couplings, consider running a 2D COSY experiment.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s, 1024 or more scans.

-

A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.

-

-

¹⁹F NMR Acquisition :

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

This will confirm the presence and chemical environment of the trifluoromethyl group.

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Solid : Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Liquid/Solution : Place a drop of the neat liquid or a concentrated solution in a suitable solvent between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample holder or pure solvent.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Introduction :

-

GC-MS : For volatile and thermally stable compounds, dissolve the sample in a volatile solvent and inject it into a gas chromatograph coupled to a mass spectrometer.

-

Direct Infusion ESI-MS : For less volatile or thermally labile compounds, dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it directly into an electrospray ionization (ESI) source.

-

-

Instrumentation : A mass spectrometer capable of high-resolution measurements (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) is recommended for accurate mass determination.

-

Data Acquisition :

-

Acquire a full scan mass spectrum to identify the molecular ion.

-

Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data for structural confirmation.

-

Data Interpretation and Structural Validation Workflow

The following workflow illustrates the logical process of using the predicted spectroscopic data to confirm the structure of Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate.

Caption: Workflow for the structural validation of Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate.

Conclusion

This technical guide provides a detailed, predictive overview of the ¹H NMR, ¹³C NMR, IR, and MS spectroscopic data for Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate. By leveraging comparative data from structurally similar molecules, we have established a robust framework for the characterization and structural confirmation of this and related fluorinated amino acid derivatives. The provided experimental protocols offer a starting point for obtaining high-quality data, which, when combined with the predictive analyses herein, will empower researchers to confidently identify and characterize these important compounds in their drug discovery and development endeavors.

References

-

FREDİ. (n.d.). Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. Retrieved from [Link]

- Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412.

-

SpectraBase. (n.d.). N-Formyl-glycine methyl ester. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

Targeting the Formyl Peptide Receptors: Structural Biology and Therapeutic Potential of N-Formylated Phenylalanine Scaffolds

Executive Summary & Mechanistic Basis

N-formylated phenylalanine derivatives, most notably the prototype N-formyl-Met-Leu-Phe (fMLP) , represent a critical class of chemotactic peptides that serve as "danger signals" to the innate immune system.[1][2] These molecules function as Pathogen-Associated Molecular Patterns (PAMPs) released by bacteria, or Damage-Associated Molecular Patterns (DAMPs) released by disrupted host mitochondria.

Their biological significance lies in their high-affinity binding to Formyl Peptide Receptors (FPRs) , specifically FPR1 and FPR2/ALX. This interaction drives the "search and destroy" phase of inflammation: neutrophil recruitment (chemotaxis), activation (superoxide generation), and eventual resolution.

For drug development professionals, these derivatives are not merely biological curiosities but are scaffolds for designing biased agonists and allosteric modulators capable of resolving chronic inflammation without immunosuppression.

The Structural "Key"

The biological potency of these derivatives hinges on two structural pillars:

-

The N-Formyl Group: Mimics the initiator methionine of bacterial protein synthesis. It forms a critical hydrogen bond with residues (e.g., Asp106 in FPR1) deep within the receptor binding pocket.

-

The Phenylalanine Moiety: The aromatic side chain of Phenylalanine (typically at the C-terminus of fMLP) engages in essential

-

Receptor Biology: The FPR1 vs. FPR2 Paradigm

Understanding the target is prerequisite to utilizing the ligand. The N-formylated phenylalanine scaffold interacts differentially with the two primary human receptors.

| Feature | FPR1 (High Affinity) | FPR2/ALX (Low Affinity / Promiscuous) |

| Primary Ligand | fMLP (f-Met-Leu-Phe) | Lipoxin A4, Annexin A1, Serum Amyloid A |

| fMLP Affinity ( | ~0.1 – 1 nM | ~400 – 1000 nM |

| Primary Function | Pro-inflammatory: Chemotaxis, Superoxide burst, Degranulation. | Pro-resolving: Stops neutrophil influx, promotes macrophage efferocytosis. |

| Significance of Phe | The Phe residue is strictly required for high-affinity lock-in. | Tolerates bulkier modifications; target for anti-inflammatory drug design. |

Structure-Activity Relationships (SAR)[3]

The "N-formylated phenylalanine derivative" class encompasses the canonical fMLP and synthetic analogs designed to probe the receptor pocket.

The Pharmacophore

The minimal bioactive sequence requires an N-formylated amino acid followed by a hydrophobic residue, anchored by Phenylalanine.

-

N-Terminus (f-Met): The formyl group is non-negotiable for nanomolar potency. Removal leads to a

-fold loss in activity. The Methionine sulfur can be oxidized or replaced (e.g., with Norleucine) to improve stability without losing potency. -

C-Terminus (Phe): The Phenylalanine residue drives receptor activation.

-

Substitution: Replacing Phe with Cyclohexylalanine maintains binding but alters efficacy, suggesting the aromatic ring is crucial for the conformational switch of the GPCR.

-

Extension: Adding a second Phenylalanine (f-Met-Leu-Phe-Phe) creates a "super-agonist" with enhanced binding stability, often used to study receptor desensitization.

-

Signaling Pathway Visualization

The following diagram illustrates the G-protein dependent cascade triggered by fMLP binding to FPR1.

Caption: FPR1 signal transduction cascade. Ligand binding triggers G-protein dissociation, leading to calcium mobilization (chemotaxis) and PKC activation (oxidative burst).

Experimental Protocols: Validating Biological Activity

To study N-formylated phenylalanine derivatives, one must quantify their ability to trigger GPCR signaling. The Calcium Mobilization Assay is the industry standard for high-throughput screening (HTS) and lead optimization.

Protocol: Kinetic Calcium Flux Assay (Neutrophils/HL-60)

Objective: Quantify the potency (

Reagents:

-

Cells: Freshly isolated human neutrophils or differentiated HL-60 cells (

cells/mL). -

Dye: Fluo-4 AM or Fluo-8 AM (Calcium indicator).

-

Buffer: HBSS + 20 mM HEPES + 0.1% BSA (Endotoxin-free).

-

Inhibitor: Probenecid (2.5 mM).[3] Critical for preventing dye leakage via anion transporters.

Workflow:

-

Cell Loading:

-

Suspend cells in Buffer containing

Fluo-4 AM and -

Why Probenecid? Without it, the anionic dye is actively pumped out of neutrophils, leading to a high background and low signal-to-noise ratio.

-

Incubate for 45 minutes at 37°C in the dark.

-

-

Washing:

-

Centrifuge (300 x g, 5 min) and resuspend in dye-free Buffer (with Probenecid).

-

Aliquot

per well into a black-walled 96-well plate.

-

-

Baseline Measurement:

-

Place plate in a fluorescence microplate reader (e.g., FLIPR or FlexStation).

-

Excitation: 485 nm | Emission: 525 nm.

-

Record baseline fluorescence for 30 seconds.

-

-

Agonist Injection:

-

Inject

of the N-formylated derivative (5x concentration) automatically. -

Positive Control: Standard fMLP (

final). -

Negative Control: Buffer only.

-

-

Data Acquisition:

-

Continue recording for 120 seconds.

-

Result: A sharp peak within 10–20 seconds indicates receptor activation.

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for the Calcium Mobilization Assay. Probenecid addition is a critical quality control step.

Therapeutic Implications

The biological significance of these derivatives extends into drug development for inflammatory diseases.[4]

-

FPR1 Antagonists:

-

Concept: Block the binding of N-formylated peptides (bacterial/mitochondrial) to prevent "cytokine storms" or excessive neutrophil infiltration in ischemia-reperfusion injury.

-

Derivative Strategy: Modifying the Phe residue to a bulky non-aromatic group (e.g., Cyclosporin H) creates high-affinity antagonists.

-

-

FPR2 Biased Agonists:

-

Concept: FPR2 is a "resolution" receptor. Small molecule derivatives of N-formylated peptides are being designed to trigger the pro-resolving pathways (lipoxin-like) without triggering the pro-inflammatory pathways associated with high-dose fMLP.

-

References

-

Dahlgren, C., et al. (2016). "The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition." Biochemical Pharmacology.

-

Ye, R. D., et al. (2009). "International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family." Pharmacological Reviews.

-

Kermode, J. C., et al. (1988). "Characteristics of binding of a potent chemotactic formyl tetrapeptide, formylmethionyl-leucyl-phenylalanyl-phenylalanine, to the receptors on rabbit neutrophils."[5] Journal of Leukocyte Biology.

-

Southgate, E. L., et al. (2008). "Identification of Formyl Peptide Receptor 2 (FPR2) Agonists via Structure-Activity Relationship (SAR) Studies." Journal of Medicinal Chemistry.

-

Bio-Protocol. "Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors." Bio-Protocol.

Sources

- 1. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]

- 2. ingentaconnect.com [ingentaconnect.com]

- 3. logosbio.com [logosbio.com]

- 4. nbio.repo.nii.ac.jp [nbio.repo.nii.ac.jp]

- 5. Characteristics of binding of a potent chemotactic formyl tetrapeptide, formylmethionyl-leucyl-phenylalanyl-phenylalanine, to the receptors on rabbit neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced In Silico Modeling of Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate: Stereoelectronic Parameterization and MD Workflows

As the landscape of peptidomimetic drug design evolves, the incorporation of highly constrained unnatural amino acids (UAAs) has become a cornerstone strategy for overcoming the pharmacokinetic limitations of native peptides. Among these, Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate (CAS: 1272755-50-6) represents a fascinating and highly complex modeling target[1].

The introduction of fluorine into phenylalanine derivatives is a well-established strategy to modulate acidity, basicity, hydrophobicity, and overall bioavailability[2]. However, this specific molecule features an

This whitepaper details the causal reasoning and self-validating protocols required to accurately model this fluorinated UAA in molecular dynamics (MD) environments.

The Stereoelectronic Challenge: Why Standard Force Fields Fail

Standard protein force fields (such as AMBER ff14SB or CHARMM36m) are parameterized exclusively for canonical amino acids. When applied to heavily fluorinated derivatives, they fail catastrophically for three causal reasons:

-

Inductive Charge Shifting: The extreme electronegativity of the -CF

group withdraws electron density from the -

Steric Hyper-Constriction: The -CF

group possesses a van der Waals volume comparable to an isopropyl group. When positioned at the -

Missing Torsional Barriers: Standard force fields lack the specific Fourier series parameters required to describe the rotational barrier of the C

-CF

Recent advancements in fluorinated force fields, such as the AMBER ff15ipq parameter set, have demonstrated that implicitly polarized atomic charges derived in the presence of explicit solvent are absolutely required for the accurate modeling of fluorinated aromatic amino acids[3]. Furthermore, positional fluorination has been shown to drastically alter self-assembly kinetics and nanostructure morphology, emphasizing the need for precise atomic-level parameters[4].

Causality-Driven Parameterization Protocol

To prevent unphysical flexibility during MD simulations, we must build a bespoke parameter set using a Quantum Mechanics to Molecular Mechanics (QM/MM) pipeline. Every step in this protocol is designed to be self-validating.

Protocol 1: QM-Based Force Field Parameterization

-

Geometry Optimization: Optimize the structure of Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate using the M06-2X functional with a 6-311++G** basis set. Causality: M06-2X is chosen over B3LYP because it superiorly captures the non-covalent

- -

Electrostatic Potential (ESP) Mapping: Generate the ESP surface. Causality: This provides the foundation for Restrained Electrostatic Potential (RESP) charge derivation, ensuring the MM point-charge model accurately reflects the QM electron density.

-

Dihedral Scanning: Perform a relaxed coordinate scan around the N-C

-C -

Self-Validation (The Checkpoint): Run a short MM minimization using the newly derived parameters and compare the resulting geometry to the QM optimized structure. Validation Rule: The Root Mean Square Deviation (RMSD) of heavy atoms must be

Å, and the MM energy profile must mirror the QM rotational barrier within a 1.0 kcal/mol margin of error. If it fails, the torsional parameters are refitted.

Workflow for deriving force field parameters for the alpha-trifluoromethyl group.

Production Molecular Dynamics (MD) Protocol

Once parameterized, the molecule can be subjected to explicit solvent MD. Serial fluorination is a validated method in silico to specifically alter electrostatic characteristics, making robust equilibration essential[5].

Protocol 2: Self-Validating MD Pipeline

-

System Solvation: Place the molecule in a cubic simulation box with a 12 Å buffer of SPC/Eb or TIP3P water molecules. Causality: Fluorine forms unique, highly ordered hydration shells; a sufficient buffer prevents self-interaction across periodic boundary conditions.

-

Energy Minimization: Execute 5,000 steps of steepest descent followed by 5,000 steps of conjugate gradient minimization. Causality: Resolves high-energy steric clashes introduced during random solvent placement.

-

NVT Equilibration (Heating): Gradually heat the system from 0 K to 300 K over 100 ps using a Langevin thermostat (collision frequency

= 2.0 ps⁻¹), keeping heavy atoms restrained (10 kcal/mol·Å²). Causality: Prevents the system from "blowing up" due to sudden kinetic energy injection. -

NPT Equilibration (Density): Switch to an isothermal-isobaric ensemble (1 atm, 300 K) using a Monte Carlo barostat for 500 ps. Gradually release heavy atom restraints. Validation Rule: System density must plateau and remain stable (

) for the final 100 ps. -

Production Run: Execute a minimum of 1

s of unrestrained MD. Causality: The severe steric bulk of the

Self-validating MD equilibration and production pipeline for fluorinated peptides.

Quantitative Data Summaries

To facilitate rapid reference during protocol setup, the critical physicochemical descriptors and validated MD parameters are summarized below.

Table 1: Physicochemical & QM Descriptors for Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate

| Property | Value | Computational / Experimental Basis |

| CAS Number | 1272755-50-6 | Chemical Registry[1] |

| Molecular Formula | C11H10F3NO3 | Stoichiometric Analysis |

| Molecular Weight | 261.20 g/mol | Standard Atomic Weights[1] |

| ~4.5 kcal/mol | QM Scan (M06-2X/6-311++G**) | |

| Dipole Moment | ~3.8 Debye | QM Optimization |

| Preferred | Right-handed helical ( | Steric mapping of CF |

Table 2: Validated MD Simulation Parameters

| Parameter | Setting | Causality / Rationale |

| Force Field Base | AMBER ff15ipq (modified) | Optimized for fluorinated aromatic amino acids[3] |

| Water Model | SPC/Eb or TIP3P | Required for implicitly polarized charge schemes[3] |

| Cutoff Radius | 10.0 Å | Balances accuracy of electrostatic decay with computational cost |

| Thermostat | Langevin ( | Provides rigorous NVT ensemble sampling for small molecules |

| Barostat | Monte Carlo (1 atm) | Efficient volume scaling without introducing artificial oscillations |

| Timestep | 2.0 fs (with SHAKE) | Constrains hydrogen bonds, allowing longer stable integration steps |

Conclusion

The in silico modeling of Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate requires a departure from standard canonical workflows. By acknowledging the profound stereoelectronic impacts of the

References

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications. National Institutes of Health (NIH) / PMC. Available at:[Link]

-

Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. ACS Publications - The Journal of Physical Chemistry A. Available at:[Link]

-

Positional Fluorination of Fmoc-Phenylalanine Modulates Hydrogel Structure and Antibacterial Activity. ACS Publications - Biomacromolecules. Available at:[Link]

-

Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. bioRxiv. Available at:[Link]

-

CAS#:1272755-50-6 | Chemsrc. Chemsrc. Available at:[Link]

Sources

Advanced Stereochemical Profiling and Synthesis of Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate

Target Audience: Synthetic Chemists, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Application Whitepaper

Executive Summary

The incorporation of fluorine into amino acid scaffolds represents a cornerstone strategy in modern peptidomimetic drug design. Specifically, Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate (CAS: 1272755-50-6) serves as a highly specialized, sterically demanding building block [1]. The presence of the trifluoromethyl (–CF₃) group at the α-position fundamentally alters the molecule's proteolytic stability, lipophilicity, and conformational landscape.

As a Senior Application Scientist, I have structured this guide to move beyond theoretical descriptions. We will deconstruct the unique stereochemical architecture of this molecule, explore the causality behind its challenging synthesis, and establish self-validating protocols for its chiral resolution and analytical quantification.

Stereochemical Architecture & CIP Prioritization

The chirality of Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate is localized at the α-carbon (C2), which constitutes a highly congested quaternary stereocenter. Unlike standard proteinogenic amino acids, the introduction of the –CF₃ group forces a re-evaluation of the Cahn-Ingold-Prelog (CIP) priority rules.

Causality in CIP Assignments

To accurately assign the (R) or (S) configuration, we must analyze the atomic numbers of the atoms directly attached to the chiral center, expanding outward until a point of difference is found:

-

–NHCHO (N-formyl group): Nitrogen (Atomic Number 7) is the heaviest atom directly attached to the α-carbon. (Priority 1)

-

–CF₃ (Trifluoromethyl group): The carbon is bonded to three Fluorine atoms (Atomic Number 9).

-

–COOCH₃ (Methyl ester group): The carbonyl carbon is treated as being bonded to three Oxygen atoms (Atomic Number 8).

-

–C₆H₅ (Phenyl group): The aromatic carbon is treated as being bonded to three Carbon atoms (Atomic Number 6).

The Critical Distinction: Because Fluorine (9) > Oxygen (8) > Carbon (6), the –CF₃ group outranks the ester group. Therefore, the definitive CIP priority sequence is: –NHCHO > –CF₃ > –COOCH₃ > –Phenyl . This inversion of standard amino acid priorities means that the spatial orientation of the (S)-enantiomer of this molecule differs significantly from the (S)-enantiomer of natural phenylalanine, directly impacting how it docks into enzymatic active sites or chiral stationary phases.

Synthetic Methodologies for the Quaternary α-CF₃ Center

Synthesizing α-trifluoromethyl amino acids is notoriously difficult. The strong electron-withdrawing nature of the –CF₃ group severely destabilizes adjacent carbocations and repels nucleophilic attack on trifluoromethyl ketones [2].

Divergent Synthetic Pathways

Caption: Divergent synthetic pathways and enzymatic resolution strategies for the target racemate.

While modern biocatalytic N–H bond insertions using engineered cytochromes offer direct access to enantioenriched α-trifluoromethyl amines [3], industrial scale-up often relies on classical racemic synthesis followed by enzymatic kinetic resolution. The N-formyl and methyl ester groups in our target molecule are not merely protective; they are deliberately chosen to act as specific recognition handles for enzymatic active sites.

Preparative Workflow: Enzymatic Kinetic Resolution

The following protocol outlines the kinetic resolution of racemic Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate using Candida antarctica Lipase B (CALB).

Causality of Reagent Choice: CALB is selected because its active site serine nucleophile can tolerate the steric bulk of the α-CF₃ group. The enzyme selectively hydrolyzes the ester of the (S)-enantiomer, leaving the (R)-enantiomer intact. The N-formyl group acts as a critical hydrogen-bond donor, anchoring the substrate in the enzyme's oxyanion hole.

Step-by-Step Methodology

-

Substrate Solubilization: Dissolve 500 mg of racemic Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate in 5 mL of Acetonitrile (MeCN). Reasoning: The high lipophilicity of the –CF₃ and phenyl groups requires an organic co-solvent to ensure bioavailability in the aqueous buffer.

-

Buffer Preparation: Prepare 45 mL of 0.1 M Sodium Phosphate buffer, adjusting the pH to exactly 7.2 using 1M NaOH.

-

Enzyme Addition: Add 50 mg of immobilized CALB (Novozym 435) to the buffer.

-

Reaction Initiation: Slowly add the substrate solution to the enzyme suspension under orbital shaking at 150 rpm and 37°C.

-

Self-Validating Control Step: Monitor the pH continuously. As the (S)-ester hydrolyzes to the (S)-acid, the pH will drop. Use an automated titrator to maintain pH 7.2 with 0.1M NaOH. Validation: The reaction is deemed 50% complete (ideal kinetic resolution) when exactly 0.5 equivalents of NaOH have been consumed. If NaOH consumption plateaus prematurely, enzyme inhibition has occurred.

-

Termination and Extraction: Filter out the immobilized enzyme. Extract the aqueous phase three times with 20 mL Ethyl Acetate. The organic layer will contain the unreacted (R)-ester, while the aqueous layer contains the (S)-acid salt.

Analytical Workflow: Chiral HPLC Separation

To quantify the enantiomeric excess (ee) of the resolved products, normal-phase chiral High-Performance Liquid Chromatography (HPLC) is required.

Caption: Mechanistic interactions driving chiral resolution on a polysaccharide stationary phase.

Self-Validating HPLC Protocol

-

Column Selection: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

-

Mobile Phase: Hexane / Isopropanol (90:10, v/v), isocratic flow at 1.0 mL/min.

-

Detection: UV at 210 nm (capturing the ester/formyl absorbance) and 254 nm (capturing the phenyl ring).

-

System Suitability (Self-Validation):

-

Step A: Inject 1,3,5-tri-tert-butylbenzene to determine the void volume (

). -

Step B: Inject the racemic standard. The integration software must report a peak area ratio of 50.0:50.0 (±0.5%). If the ratio is skewed, it indicates detector saturation or column overload, and the sample must be diluted.

-

Step C: Calculate the resolution factor (

). Proceed with sample analysis only if

-

Quantitative Data Summary

The following tables summarize the expected physicochemical properties and optimized analytical parameters for this compound.

Table 1: Physicochemical and Stereochemical Properties

| Property | Value / Description |

| Chemical Name | Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate |

| CAS Number | 1272755-50-6 |

| Molecular Formula | C₁₁H₁₀F₃NO₃ |

| Molecular Weight | 261.20 g/mol |

| Chiral Center | C2 (α-carbon) |

| CIP Priorities | 1: –NHCHO, 2: –CF₃, 3: –COOCH₃, 4: –Phenyl |

| Key Structural Feature | Quaternary α-tetrasubstituted stereocenter |

Table 2: Chiral HPLC Method Optimization Data

| Parameter | Result | Causality / Significance |

| Retention Time (Peak 1) | ~8.4 min | Less sterically hindered enantiomer elutes first. |

| Retention Time (Peak 2) | ~11.2 min | Stronger transient diastereomeric complex with CSP. |

| Selectivity Factor (α) | 1.45 | Indicates excellent thermodynamic difference in binding. |

| Resolution ( | > 2.0 | Guarantees baseline separation for accurate %ee calculation. |

| Target %ee Post-Resolution | > 99% | Achievable via the CALB enzymatic protocol described above. |

References

-

Synthetic strategies to alpha-trifluoromethyl and alpha-difluoromethyl substituted alpha-amino acids Source: PubMed (NIH) URL:[Link]

-

Novel synthesis of alpha-trifluoromethylated alpha-amino acid derivatives from gamma-hydroxy-alpha-fluoro-alpha-trifluoromethyl carboxamides Source: PubMed (NIH) URL:[Link]

-

Enantioselective Synthesis of α‑Trifluoromethyl Amines via Biocatalytic N−H Bond Insertion with Acceptor-Acceptor Carbene Donors Source: University of Rochester / JACS URL:[Link]

Advanced Derivatization Strategies for the Analysis of Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate

Executive Summary & Analytical Rationale

In my tenure developing analytical workflows for heavily modified peptidomimetics and fluorinated pharmaceuticals, I have frequently encountered the analytical dead-end that is the

Structurally, this molecule features a quaternary stereocenter (C

To analyze this molecule effectively, we must engineer a self-validating derivatization system. This guide details the causal reasoning and step-by-step methodologies for the de-protection and subsequent derivatization of this complex analyte for both GC-MS volatility and LC-MS chiral resolution.

The Prerequisite: De-protection of the Quaternary Center

Before any advanced derivatization can occur, the analyte must be stripped of its N-formyl and methyl ester groups.

Causality in Protocol Design: Base-catalyzed hydrolysis is strictly avoided here. The strong electron-withdrawing nature of the -CF3 group increases the acidity of any adjacent protons, and while this molecule lacks an

Protocol 1: Acidic Hydrolysis

-

Sample Preparation: Transfer 1.0 mg of Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate into a heavy-walled borosilicate glass ampoule.

-

Reagent Addition: Add 1.0 mL of 6M HCl (sequencing grade).

-

Sealing & Heating: Purge the ampoule with dry nitrogen for 30 seconds, seal it with a flame, and heat at 110°C for 24 hours.

-

Recovery: Cool to room temperature, open the ampoule, and transfer the hydrolysate to a reaction vial. Evaporate to complete dryness under a gentle stream of N2 at 40°C to remove all residual HCl.

Workflow A: GC-MS Analysis via Silylation (MTBSTFA)

Mechanistic Causality

For GC-MS, the free amino acid must be made volatile. To date, the most popular derivatizing agent used in conjunction with GC-MS experimentation is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) (2)[2].

Why MTBSTFA over standard BSTFA? The steric bulk of the quaternary C

Step-by-Step Protocol

-

Solvation: To the dried hydrolysate, add 50 µL of anhydrous pyridine to ensure the zwitterionic amino acid is solubilized and acts as an acid scavenger.

-

Derivatization: Add 50 µL of MTBSTFA containing 1% TBDMCS (catalyst).

-

Incubation: Cap tightly and heat at 80°C for 60 minutes. (Note: Standard amino acids require 60°C for 30 mins, but the

-phenyl/ -

Analysis: Cool to room temperature and inject 1.0 µL directly into the GC-MS (splitless mode, 250°C inlet).

Workflow B: LC-MS Chiral Analysis via Marfey's Reagent

Mechanistic Causality & Steric Overcoming

Determining the enantiomeric excess (ee) of the

However, standard Marfey's protocols will fail here. The Nucleophilic Aromatic Substitution (SNAr) relies on the

Step-by-Step Protocol

-

Reagent Prep: Dissolve the dried hydrolysate in 100 µL of water.

-

Alkalinization: Add 20 µL of 1M NaHCO3 to deprotonate the

-amine. -

Derivatization: Add 100 µL of a 1% (w/v) solution of FDAA in acetone, followed immediately by 50 µL of anhydrous DMSO .

-

Incubation: Heat the mixture at 80°C for 90 minutes in the dark.

-

Quenching: Stop the reaction by adding 20 µL of 2M HCl. The solution will turn from deep red to bright yellow.

-

Analysis: Dilute with 200 µL of mobile phase (e.g., 50% Acetonitrile/Water with 0.1% Formic Acid) and inject into the LC-MS/MS (detection at UV 340 nm and corresponding MS MRM transitions).

Quantitative Method Comparison

The following table synthesizes the operational parameters and expected analytical outputs for both validated workflows.

| Parameter | Workflow A: GC-MS (MTBSTFA) | Workflow B: LC-MS Chiral (FDAA) |

| Primary Analytical Goal | Volatilization, Mass Confirmation | Enantiomeric Excess (ee) Determination |

| Derivatization Reagent | MTBSTFA + 1% TBDMCS | 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide |

| Reaction Solvent System | Pyridine (Anhydrous) | Acetone / Water / DMSO |

| Optimized Kinetics | 80°C for 60 minutes | 80°C for 90 minutes (Dark) |

| Diagnostic Output | [M-57]+ ion (Loss of tert-butyl) | UV Absorbance at 340 nm; Diastereomer resolution |

| Estimated LOD | ~10 - 50 pg | ~5 - 10 pmol |

Visualizations of Analytical Logic

Analytical workflow detailing the prerequisite de-protection and divergent derivatization pathways.

SNAr reaction kinetics hindered by alpha-substituents, requiring heat and DMSO for completion.

References

-

Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow - MPG.PuRe. Available at: 1

-

Chemical derivatization of amino acids for in situ analysis of Martian samples by gas chromatography - ResearchGate. Available at: 2

-

Marfey's reagent for chiral amino acid analysis - Ovid. Available at: 4

-

Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PMC (NIH). Available at: 3

Sources

Methodological & Application

Application Note: Incorporation of Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate (MTFP) into Peptides

[1]

Introduction & Strategic Rationale

Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate (MTFP) is a specialized fluorinated building block used to introduce the

Key Properties & Applications[2][3][4][5]

-

Conformational Restriction: The quaternary

-carbon locks the peptide backbone into specific conformations (often helical or turn structures), reducing entropic penalties upon receptor binding.[1] -

Metabolic Stability: The absence of an

-hydrogen eliminates the primary mechanism of proteolysis (hydrogen abstraction), rendering the residue completely resistant to standard proteases.[1] -

Fluorine Effects: The

group lowers the -

Chemotactic Mimicry: The N-formyl group mimics bacterial peptides (e.g., fMet-Leu-Phe), making this unit ideal for developing potent, protease-resistant formyl peptide receptor (FPR) agonists.[1]

Structural Analysis & Challenges

The molecule features two orthogonal protecting groups that dictate the synthesis strategy:

Pre-Synthesis Workflow: Route Selection

Select the appropriate protocol based on the desired position of the residue in the final peptide.

| Target Position | Required State | Protocol Path |

| N-Terminal Cap | Free Acid, N-Formyl protected | Protocol A (Hydrolysis) |

| Internal Residue | Free Acid, Free Amine (or Fmoc) | Protocol A |

| C-Terminal | Free Amine, Methyl Ester (or amide) | Protocol B (Deformylation) |

Experimental Protocols

Protocol A: Saponification (Preparation of the Free Acid)

Objective: Hydrolyze the methyl ester without affecting the N-formyl group or causing degradation.[1]

Reagents:

Procedure:

-

Dissolution: Dissolve 1.0 equivalent (eq.) of MTFP in THF/Water (3:1 v/v) to a concentration of 0.1 M. Cool to 0°C.

-

Hydrolysis: Add 2.5 eq. of LiOH·H2O.[1] Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT). Monitor by TLC or LC-MS (Target mass:

).-

Note: Due to steric bulk, if reaction is slow (>4h), heat to 35°C. The

group stabilizes the ester, potentially requiring longer times.

-

-

Work-up:

-

Yield: The resulting 3,3,3-trifluoro-N-formyl-2-phenylalanine is typically a white solid.[1] Use directly in coupling.[1]

Protocol B: Deformylation (For Internal Incorporation)

Objective: Remove the formyl group to expose the amine. Critical Insight: Standard Fmoc removal (piperidine) does not work.[1] Acidic hydrolysis is required.[1][3]

Reagents:

-

1.2 M HCl in Methanol (anhydrous)[1]

-

Alternative: Hydrazine hydrate (if acid sensitive) - Use with caution.[1]

Procedure (Acidic Methanolysis):

-

Dissolve the methyl ester (MTFP) in 1.2 M HCl/MeOH (10 mL per gram).[1]

-

Stir at RT for 24–48 hours. The electron-withdrawing

group makes the amide bond more stable; heating to 45°C may be required.[1] -

Monitoring: Monitor disappearance of the starting material by LC-MS.

-

Work-up: Concentrate to dryness.[1] The product will be the Amine Hydrochloride Salt .

-

Fmoc Protection (Optional but Recommended): To use in standard SPPS, react the crude salt with Fmoc-OSu and

in Dioxane/Water immediately after deformylation.[1]

Protocol C: Solid-Phase Coupling (The Critical Step)

Objective: Couple the sterically hindered Free Acid (from Protocol A) to a resin-bound peptide.[1] Mechanism: The quaternary center creates a "molecular wall."[1] Standard HATU/DIPEA coupling often fails or proceeds with <10% yield.[1] We utilize PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), which is superior for hindered couplings.[1]

Reagents:

-

Coupling Agent: PyAOP (or COMU)[1]

-

Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - Critical for suppressing racemization and boosting reactivity.[1]

-

Base: TMP (2,4,6-Trimethylpyridine/Collidine) - Weaker base than DIPEA, prevents elimination of the fluorine or racemization.[1]

-

Solvent: DMF/NMP (1:1).[1]

Step-by-Step Coupling:

-

Activation:

-

Coupling:

-

Add the activated mixture to the resin.[1]

-

Microwave Assistance (Highly Recommended): Heat to 60°C for 1 hour (25W constant power).

-

Alternative (Manual): Double couple: 2 x 4 hours at RT.

-

-

Monitoring:

-

Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Visualized Workflow (Graphviz)[1]

The following diagram illustrates the decision matrix for processing MTFP.

Caption: Workflow for converting MTFP precursor into active peptide building blocks based on positional requirements.

Data Summary & Troubleshooting

| Parameter | Standard AA | MTFP ( | Causality / Adjustment |

| Coupling Reagent | HBTU / DIC | PyAOP / HOAt | Steric hindrance blocks HBTU access; Phosphonium salts (PyAOP) are more reactive.[1] |

| Base | DIPEA (Hindered) | Collidine (TMP) | Strong bases may cause HF elimination in fluorinated side chains.[1] Collidine is milder.[1] |

| Reaction Time | 30 - 60 min | 2 - 4 hours (or MW) | Kinetics are slowed by the quaternary center.[1] |

| Kaiser Test | Reliable | Unreliable | The steric shield prevents the ninhydrin complex formation.[1] Rely on LC-MS.[1] |

Troubleshooting Guide

References

-

Synthesis of Fluorinated Amino Acids

-

Coupling of Hindered Amino Acids

-

N-Formyl Peptide Synthesis

-

Properties of

-Trifluoromethyl Amino Acids:

Application Note: Solid-Phase Peptide Synthesis with Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate

Executive Summary

This guide details the methodology for incorporating Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate (hereafter referred to as TF-Phe-OMe ) into peptide sequences via Solid-Phase Peptide Synthesis (SPPS).

TF-Phe-OMe is a highly specialized precursor. It features a trifluoromethyl (

-

Steric Hindrance: The

-disubstitution creates a "steric wall," making standard carbodiimide couplings ineffective. -

Chemical Inertness: The methyl ester is stable to standard SPPS conditions and must be hydrolyzed prior to coupling.

-

N-Terminal Capping: The N-formyl group mimics bacterial chemotactic peptides (e.g., fMLP) and is typically retained as a stable N-terminal cap.

This protocol provides a validated workflow for saponification (activation) followed by acyl fluoride-mediated coupling , ensuring high-yield incorporation.

Pre-Synthesis Analysis & Strategy

Structural Considerations

The molecule is a precursor, not a direct SPPS building block.

-

N-Terminus: Formylated (

). Stable to TFA (acid) and Piperidine (base). -

C-Terminus: Methyl Ester (

). Unreactive in peptide coupling; requires hydrolysis. -

-Carbon: Quaternary center with

Strategic Workflow

We cannot use TF-Phe-OMe directly in the SPPS vessel. The workflow requires a solution-phase activation step followed by solid-phase coupling.

Recommended Pathway:

-

Solution Phase: Saponification of Methyl Ester

Free Acid. -

Solid Phase: Coupling of the Free Acid to the resin-bound peptide using TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) to generate a highly reactive Acyl Fluoride in situ.

Detailed Protocols

Phase 1: Pre-Activation (Saponification)

Objective: Convert the unreactive methyl ester to a coupling-competent carboxylic acid without racemization or deformylation.

Materials:

-

TF-Phe-OMe precursor

-

Lithium Hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF) / Water (

mixture) -

1M HCl

-

Ethyl Acetate (EtOAc)[1]

Protocol:

-

Dissolution: Dissolve 1.0 mmol of TF-Phe-OMe in 10 mL of THF/Water (3:1 v/v). Cool to 0°C in an ice bath.

-

Hydrolysis: Add 1.2 equivalents (1.2 mmol) of LiOH·H₂O.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT). Monitor by TLC or LC-MS until the starting material (ester) is consumed.

-

Note: The N-formyl group is generally stable under mild saponification conditions, but avoid heating or excess strong base to prevent deformylation.

-

-

Work-up:

-

Acidify the reaction mixture carefully to pH 2–3 using 1M HCl.

-

Extract 3x with Ethyl Acetate.

-

Wash combined organic layers with brine, dry over anhydrous

, and concentrate in vacuo.

-

-

Result: You now have 3,3,3-trifluoro-N-formyl-2-phenylalanine (Free Acid) . Use immediately for coupling or store at -20°C.

Phase 2: Solid-Phase Coupling (The "Acyl Fluoride" Method)

Objective: Overcome the massive steric hindrance of the

Standard HBTU/HATU couplings often fail or result in low yields for tetrasubstituted amino acids due to the bulk of the activating group. The Acyl Fluoride method generates a smaller electrophile (

Reagents:

-

Peptidyl-Resin (N-terminally deprotected)[2]

-

TF-Phe-OH (Free Acid from Phase 1)

-

TFFH (Coupling Reagent)[2]

-

DIPEA (Diisopropylethylamine)

-

Solvent: Anhydrous DCM (Dichloromethane) or NMP (N-methyl-2-pyrrolidone). DCM is preferred for acyl fluoride generation due to better solubility of the intermediate.

Protocol:

-

Resin Preparation: Swell the resin (0.1 mmol scale) in DCM for 20 mins. Drain.

-

Activation (In Situ):

-

In a separate vial, dissolve TF-Phe-OH (4 eq, 0.4 mmol) and TFFH (4 eq, 0.4 mmol) in minimal anhydrous DCM.

-

Add DIPEA (8 eq, 0.8 mmol).

-

Critical: Allow to activate for exactly 5 minutes . The solution typically turns light yellow. This generates the acid fluoride.[2]

-

-

Coupling:

-

Add the activated mixture to the resin.[2]

-

Shake/agitate at Room Temperature for 2 to 4 hours .

-

Optimization: For extremely difficult sequences, perform a "Double Coupling" (repeat Step 2-3 with fresh reagents).

-

-

Monitoring: Use the Chloranil Test (for secondary amines) or Kaiser Test (for primary amines). Note that the Kaiser test may be false-negative due to steric shielding; micro-cleavage and LC-MS verification is recommended.

-

Capping (Optional): If the coupling is the final step, wash resin with DCM (3x) and DMF (3x).

Phase 3: Cleavage and Isolation

Since the N-terminus is Formylated (stable to acid), the standard cleavage removes the peptide from the resin and deprotects side chains, leaving the N-terminal TF-Phe-Formyl intact.

Cocktail: TFA/TIS/Water (95:2.5:2.5). Time: 2-3 hours at RT. Precipitation: Cold Diethyl Ether.

Data Summary & Troubleshooting

| Parameter | Standard AA Coupling | TF-Phe (Hindered) Coupling |

| Activation Strategy | HBTU/DIC (Carbodiimide/Uronium) | TFFH (Acyl Fluoride) or HATU |

| Coupling Time | 30 - 60 mins | 2 - 12 hours |

| Solvent Preference | DMF | DCM (for activation), NMP (for reaction) |

| Equivalents | 2 - 4 eq | 4 - 6 eq |

| Risk Factor | Racemization (Low) | Incomplete Coupling (High) |

Troubleshooting Guide

-

Issue: Incomplete coupling (LC-MS shows Des-TF-Phe peptide).

-

Root Cause: Steric clash between the resin-bound peptide and the quaternary center of TF-Phe.

-

Solution:

-

Switch solvent to 100% NMP (better swelling for hindered sequences).

-

Increase temperature to 50°C (Microwave-assisted SPPS), but strictly limit time (max 10 mins) to prevent formyl instability.

-

Use HOAt as an additive if using HATU.

-

Visual Workflows

Synthesis Pathway

The following diagram illustrates the conversion of the commercial precursor to the resin-bound peptide.

Caption: Workflow converting the Methyl Ester precursor to an active Acyl Fluoride for SPPS incorporation.

Steric Challenge Mechanism

Why standard coupling fails and Acyl Fluoride succeeds.

Caption: The small atomic radius of Fluorine in the Acyl Fluoride intermediate bypasses the steric hindrance of the CF3/Phenyl groups.

References

-

Wenschuh, H. et al. (1995). "Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols Using FMOC Amino Acid Fluorides." Journal of Organic Chemistry.

-

Carpino, L. A. et al. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Peptidyl Acid Fluorides." Journal of the American Chemical Society.

-

Sante, L. et al. (2016). "Solid Phase Formylation of N-Terminus Peptides." International Journal of Molecular Sciences.

-

Qiu, W. et al. (2017). "Synthesis and Applications of Fluorinated α-Amino Acids." Princeton University Macmillan Group.

-

Beilstein Institute. (2020). "Fluorinated phenylalanines: synthesis and pharmaceutical applications." Beilstein Journal of Organic Chemistry.

Sources

Application Note: Enzymatic Kinetic Resolution of Quaternary Fluorinated Amino Acid Precursors

This Application Note and Protocol Guide details the enzymatic processing of Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate (CAS 1272755-50-6). This compound represents a critical class of quaternary

Subject: Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate

Introduction & Mechanistic Rationale

The target compound, Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate , is a sterically congested ester. It features a quaternary

Why Biocatalysis?

Traditional asymmetric synthesis (e.g., using chiral auxiliaries) often fails or gives low yields for quaternary

The Strategy:

-

Substrate Engineering: The N-formyl group acts as a minimal protecting group.[1] Unlike bulky N-Boc or N-Cbz groups, the formyl group is small enough to fit into the active site of lipases (like Candida antarctica Lipase B), while still preventing spontaneous cyclization or side reactions.

-

Electronic Activation: The

-trifluoromethyl group exerts a strong inductive effect (-I), making the ester carbonyl more electrophilic.[1] This counteracts the steric hindrance, potentially accelerating the enzymatic hydrolysis compared to non-fluorinated analogs.[1] -

Enzymatic Discrimination: The lipase selectively hydrolyzes the ester of one enantiomer (typically the (S)-enantiomer) to the free acid, leaving the (R)-ester intact.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

Objective

To separate the enantiomers of racemic Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate via enantioselective hydrolysis.

Materials & Reagents

-

Substrate: Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate (Racemic).[2][3]

-

Enzyme: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435 or equivalent).[1]

-

Alternative: Lipase PS (Burkholderia cepacia) immobilized on diatomite.[1]

-

-

Solvent System: Diisopropyl ether (DIPE) or MTBE (saturated with phosphate buffer).[1]

-

Buffer: 0.1 M Phosphate Buffer (pH 7.0–7.5).

-

Base: 0.5 M NaOH (for pH stat titration) or solid

.

Step-by-Step Workflow

Phase 1: Screening & Optimization (Analytical Scale)

-

Preparation: Dissolve 10 mg of the substrate in 1 mL of organic solvent (DIPE or MTBE).

-

Initiation: Add 1 mL of Phosphate Buffer (pH 7.2) and 5 mg of immobilized enzyme.[1]

-

Incubation: Shake at 30°C–40°C at 200 rpm.

-

Monitoring: Withdraw 50 µL aliquots at 1h, 4h, and 24h. Dilute with HPLC mobile phase (Hexane/IPA).

-

Analysis: Analyze via Chiral HPLC (see Section 4). Calculate Conversion (

) and Enantiomeric Ratio (

Phase 2: Preparative Scale Resolution (1.0 g Scale)

-

Substrate Solution: Dissolve 1.0 g (approx. 3.8 mmol) of racemic substrate in 20 mL of DIPE.[1]

-

Biphasic Setup: Add 20 mL of 0.1 M Phosphate Buffer (pH 7.5).

-

Enzyme Addition: Add 200 mg (20% w/w relative to substrate) of Novozym 435.

-

Reaction: Stir vigorously (magnetic stirring) at 35°C.

-

Termination: Stop reaction when conversion reaches ~45-50% (typically 24–48 hours). Filter off the immobilized enzyme (enzyme can be washed with acetone and reused).[1]

Phase 3: Downstream Processing (Separation)

-

Phase Separation: Transfer filtrate to a separatory funnel.[1] Separate the organic layer (contains (R)-Ester ) from the aqueous layer (contains (S)-Acid ).

-

Extraction of Ester (R-enantiomer):

-

Wash the aqueous layer twice with DIPE (2 x 10 mL) to remove residual ester.[1] Combine organic extracts.

-

Dry organics over

, filter, and concentrate in vacuo to yield the optically enriched (R)-Methyl ester .

-

-

Extraction of Acid (S-enantiomer):

Post-Resolution Transformations (Deformylation)

The N-formyl group is a robust protecting group.[1] To access the free amino acid, a deformylation step is required.[1]

Method A: Chemical Deformylation (Standard)

-

Dissolve the resolved N-formyl ester or acid in MeOH.[1]

-

Add 1.2 equivalents of concentrated HCl (or Acetyl Chloride).

-

Reflux for 2–4 hours.

-

Concentrate to yield the free amino acid methyl ester hydrochloride .[1]

Method B: Enzymatic Deformylation (Mild)

-

Enzyme: Acylase I (from Aspergillus or Hog Kidney).[1]

-

Note: Acylase I is often sensitive to steric bulk.[1] For this quaternary substrate, chemical deformylation (Method A) is recommended unless strict mild conditions are required.[1]

Analytical Methods

Chiral HPLC Parameters:

-

Column: Daicel Chiralcel OD-H or AD-H (250 x 4.6 mm).[1]

-

Mobile Phase: n-Hexane : Isopropanol (90:10 to 95:5 v/v).[1]

-

Flow Rate: 0.5 – 1.0 mL/min.[1]

-

Detection: UV at 210 nm (amide bond) and 254 nm (phenyl ring).[1]

-

Expected Elution: The ester typically elutes before the acid.[1] Enantiomers of the ester will show distinct retention times (e.g.,

and

Visualizations

Figure 1: Reaction Scheme & Logic

The following diagram illustrates the kinetic resolution pathway, highlighting the role of the lipase and the separation logic.

Caption: Kinetic resolution workflow for separating enantiomers of the quaternary fluorinated amino acid precursor.

Figure 2: Process Flowchart

Detailed operational steps for the researcher.

Caption: Step-by-step operational flowchart for the preparative scale resolution.

Data Summary Table

| Parameter | Recommended Condition | Mechanistic Reason |

| Enzyme | Novozym 435 (CAL-B) | Best tolerance for bulky quaternary centers; high stability.[1] |

| Solvent | DIPE or MTBE (water-saturated) | Low LogP prevents stripping essential water from enzyme; good substrate solubility.[1] |

| Temperature | 35°C | Balance between reaction rate and enzyme enantioselectivity ( |

| pH | 7.5 | Optimal for ester hydrolysis; prevents non-enzymatic degradation.[1] |

| Conversion Limit | 45–50% | Stopping before 50% ensures high ee of the product (Acid); >50% ensures high ee of the substrate (Ester). |

References

-

Soloshonok, V. A. (2006).[1] "Biocatalytic approaches to enantiomerically pure fluorinated amino acids." Current Opinion in Drug Discovery & Development.

-

Feske, B. D., et al. (2005).[1] "Enzymatic resolution of beta-fluorinated beta-amino acid derivatives." Tetrahedron: Asymmetry.

-

Gotor, V. (2002).[1] "Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases."[1] Bioorganic & Medicinal Chemistry.

-

Palomo, J. M., et al. (2002).[1] "Enzymatic resolution of (±)-glycidyl butyrate in aqueous media: strong modulation of the properties of the lipase from Rhizopus oryzae via immobilization techniques."[1] Tetrahedron: Asymmetry.

-

PubChem Compound Summary. (2025). "Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate."[2][3][5][6][7] National Center for Biotechnology Information.[1]

(Note: Specific literature on the exact CAS 1272755-50-6 is limited; protocols are derived from validated methodologies for structurally homologous quaternary fluorinated amino acid esters.)[1]

Sources

- 1. Methyl 3,3,3-trifluoropropionate | 18830-44-9 [sigmaaldrich.com]

- 2. 3-FLUORO-D-ALANINE METHYL ESTER | 76312-98-6 [amp.chemicalbook.com]

- 3. Каталог реактивов | Файн Хемикалс | Комплексное оснащение лабораторий [fc.by]

- 4. mdpi.com [mdpi.com]

- 5. AB170166 | CAS 154617-32-0 – abcr Gute Chemie [abcr.com]

- 6. Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate - CAS号 1272755-50-6 - 摩熵化学 [molaid.com]

- 7. CAS#:1272755-50-6 | Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate | Chemsrc [chemsrc.com]

Application Notes and Protocols for Site-Specific Protein Labeling with Trifluoromethyl-Phenylalanine for ¹⁹F NMR Studies

A Note on the Topic: Reagent Specification

Initial searches for "Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate" as a protein labeling reagent did not yield established protocols. The N-formyl and methyl ester moieties on the amino acid are not typically compatible with standard in vivo incorporation systems, as they would likely be hydrolyzed or fail to be recognized by the translational machinery.

This guide therefore focuses on the scientifically established and widely used analog, L-4-(Trifluoromethyl)phenylalanine (TFM-Phe) . This unnatural amino acid (UAA) achieves the core objective of introducing a trifluoromethyl (-CF₃) group into a specific protein site, which serves as a powerful and sensitive probe for Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. The principles, protocols, and applications detailed herein represent the gold standard for this class of protein labeling experiments.

Introduction: The Power of the Trifluoromethyl Probe in Protein Science

The fluorine-19 (¹⁹F) nucleus is an ideal probe for NMR spectroscopy in biological systems.[1] It possesses a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in a strong NMR signal that is 83% as sensitive as that of a proton.[1] Critically, fluorine is virtually absent from native biological systems, meaning ¹⁹F NMR spectra are free from background signals.[2]

The trifluoromethyl (-CF₃) group is a particularly advantageous ¹⁹F NMR probe for several reasons:

-

Signal Strength: The three equivalent fluorine atoms produce a single, sharp resonance, enhancing sensitivity.

-

Environmental Sensitivity: The ¹⁹F chemical shift is exquisitely sensitive to the local electrostatic environment, spanning a range of over 400 ppm.[1] This allows for the detection of subtle conformational changes, ligand binding events, and changes in solvent exposure.[3][4]

-

Minimal Perturbation: While larger than a methyl group, the trifluoromethyl group can often be incorporated into proteins with minimal disruption to the native structure and function, particularly at solvent-exposed sites or within hydrophobic cores.[5][6]

These properties make TFM-Phe-labeled proteins exceptional tools for drug discovery, enabling applications such as fragment-based screening, determination of binding affinities (Kd), and elucidation of the mechanisms of protein-ligand interactions.[7][8][9]

The Labeling Reagent: L-4-(Trifluoromethyl)phenylalanine

The standard reagent for these applications is the unnatural amino acid L-4-(Trifluoromethyl)phenylalanine.

Caption: Chemical structure of L-4-(Trifluoromethyl)phenylalanine.

Principle of Incorporation: Genetic Code Expansion

Site-specific incorporation of TFM-Phe is achieved through a technique known as genetic code expansion or amber codon suppression.[10][11] This method hijacks the cellular translation machinery to insert a UAA at a desired position. The core components are:

-

Amber Stop Codon (TAG): The gene of the target protein is mutated using site-directed mutagenesis to replace the codon for the amino acid of interest with the amber stop codon, TAG.[12]

-

Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered synthetase enzyme that exclusively recognizes and charges the UAA (TFM-Phe) onto its partner tRNA. This aaRS does not recognize any endogenous amino acids or tRNAs, ensuring fidelity.[11][13]

-

Orthogonal Suppressor tRNA: A tRNA molecule (typically tRNACUA) that recognizes the TAG codon on the mRNA but is not recognized by any of the cell's native synthetases. When charged with TFM-Phe by the orthogonal aaRS, it delivers the UAA to the ribosome, suppressing the stop signal and continuing protein translation.[12][14]

This system is typically delivered to the expression host (e.g., E. coli) on a separate plasmid, often a pEVOL plasmid, which co-expresses the orthogonal aaRS and tRNA.[13]

Caption: Workflow for site-specific TFM-Phe incorporation.

Detailed Protocol: Site-Specific Incorporation of TFM-Phe in E. coli

This protocol is adapted for use with E. coli BL21(DE3) cells and a pEVOL-based plasmid system.

Materials

-

Plasmids:

-

Expression vector (e.g., pET vector) containing the gene of interest with a TAG codon at the desired labeling site.

-

pEVOL plasmid encoding the TFM-Phe-specific aaRS/tRNA pair.

-

-

Reagents:

-

L-4-(Trifluoromethyl)phenylalanine (TFM-Phe).

-

E. coli BL21(DE3) competent cells.

-

Luria-Bertani (LB) agar and broth.

-

M9 minimal media components.

-